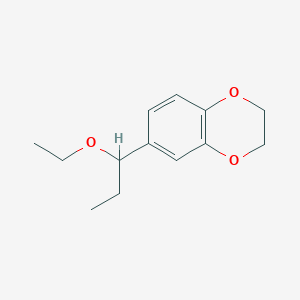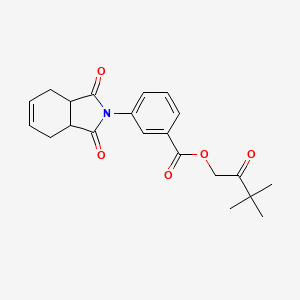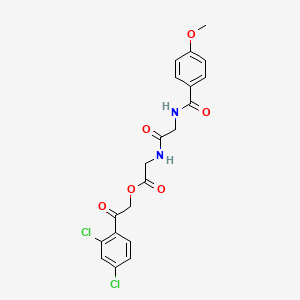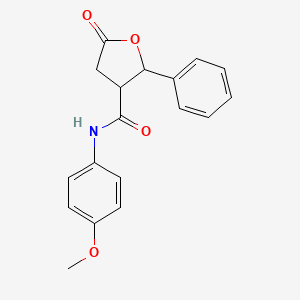![molecular formula C12H16N4O2 B4007995 5-(aminomethyl)-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4007995.png)
5-(aminomethyl)-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
説明
The chemistry of 1,2,4-triazoles and their derivatives is a rich field due to their diverse applications and biological activities. These compounds serve as a fundamental scaffold in the synthesis of heterocycles, which are integral to pharmaceuticals, dyes, and agricultural products.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves multicomponent reactions that allow for the efficient creation of complex structures. For example, isoxazolone derivatives, which show significant biological and medicinal properties, are synthesized through a three-component reaction involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various conditions (Laroum et al., 2019).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is crucial for their biological activity. For instance, the position and nature of substituents on the triazole ring can significantly affect the compound's reactivity and interaction with biological targets, influencing their therapeutic potential.
Chemical Reactions and Properties
1,2,4-triazoles undergo various chemical reactions, reflecting their versatility in synthetic chemistry. Their reactivity is a foundation for creating a wide range of heterocyclic compounds with valuable applications in different fields, from agriculture to medicine (Nazarov et al., 2021).
科学的研究の応用
Antimicrobial Activities
Several studies have synthesized derivatives of 1,2,4-triazole with the aim of exploring their antimicrobial properties. For instance, derivatives synthesized from various primary amines have shown good to moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). Furthermore, the creation of Mannich base derivatives has been linked to enhanced antimicrobial activity, suggesting a promising avenue for developing new antimicrobial compounds (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Anticancer Evaluation
The anticancer potential of 1,2,4-triazole derivatives has also been a significant area of research. Studies have synthesized new compounds to evaluate their anticancer activity against a broad spectrum of cancer types. Some compounds have demonstrated moderate to significant anticancer activities, offering insights into the design of new anticancer drugs (Bekircan, Kucuk, Kahveci, & Bektaş, 2008). Additionally, the synthesis of Mannich bases derived from 1,2,4-triazoles has been linked to anticancer activities, with some compounds showing slight potency enhancements (Shivarama Holla, Veerendra, Shivananda, & Poojary, 2003).
Antifungal Activities
The development of hybrid molecules combining benzimidazole and 1,2,3-triazole moieties has been pursued to address antifungal challenges. These compounds have been tested against various phytopathogenic fungi, showing moderate inhibitory effects and suggesting their utility in plant protection and as antifungal agents (Ouahrouch, Ighachane, Taourirte, Engels, Sedra, & Lazrek, 2014).
特性
IUPAC Name |
3-(aminomethyl)-4-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-18-10-4-2-9(3-5-10)6-7-16-11(8-13)14-15-12(16)17/h2-5H,6-8,13H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTKVAKMARXAFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=NNC2=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4007936.png)
![5-{[(4-methoxyphenyl)amino]methylene}-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007946.png)
![N-(4-chlorophenyl)-N'-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007957.png)
![3-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4007962.png)
![N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4007974.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4007978.png)
![3-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoyl]amino}benzoic acid](/img/structure/B4007980.png)
![methyl 2-{[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]amino}benzoate](/img/structure/B4007981.png)
![1,1'-(dibenzo[b,d]furan-2,8-diyldisulfonyl)dipiperidine](/img/structure/B4007985.png)


